(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid
Overview
Description
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid is a compound that combines a pyrrolidine derivative with oxalic acid. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The tert-butoxy group attached to the pyrrolidine ring enhances its stability and lipophilicity. Oxalic acid, a dicarboxylic acid, is often used as a counterion to form salts with various organic compounds, improving their solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(tert-butoxy)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method is the cyclization of amino alcohols or amino acids under acidic or basic conditions.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.
Formation of the Oxalate Salt: The final step involves the reaction of (3R)-3-(tert-butoxy)pyrrolidine with oxalic acid to form the oxalate salt. This reaction is typically carried out in an aqueous or alcoholic solution under mild conditions.
Industrial Production Methods
Industrial production of (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group or the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of (3R)-3-(tert-butoxy)pyrrolidine.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. The tert-butoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Oxalic acid, as a counterion, improves the compound’s solubility and stability, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(tert-butoxy)pyrrolidine: Lacks the oxalic acid component, resulting in different solubility and stability properties.
(3R)-3-(tert-butoxy)pyrrolidine, hydrochloride: Uses hydrochloric acid as the counterion instead of oxalic acid, affecting its solubility and stability.
(3R)-3-(tert-butoxy)pyrrolidine, sulfate: Uses sulfuric acid as the counterion, leading to different chemical and physical properties.
Uniqueness
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid is unique due to the combination of the pyrrolidine ring, tert-butoxy group, and oxalic acid. This combination enhances the compound’s stability, solubility, and bioavailability, making it a valuable tool in various scientific research and industrial applications.
Biological Activity
(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C9H18N2O2
- Molecular Weight : 186.255 g/mol
- IUPAC Name : tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate
- CAS Number : 122536-77-0
The compound features a pyrrolidine ring substituted with a tert-butoxy group and is paired with oxalic acid, which may influence its solubility and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antibacterial Activity :
Recent studies have shown that pyrrolidine derivatives can serve as effective antibacterial agents. For instance, compounds derived from the pyrrolidine scaffold have been identified as inhibitors of Pseudomonas aeruginosa's penicillin-binding protein 3 (PBP3), which is crucial for bacterial cell wall synthesis . The structural modifications in these compounds can enhance their antibacterial properties while minimizing cytotoxicity. -
Mechanism of Action :
The inhibition of PBP3 by pyrrolidine derivatives involves binding to the active site of the enzyme, preventing it from catalyzing essential reactions for bacterial survival. This mechanism highlights the potential for developing new antibiotics targeting multidrug-resistant strains . -
Potential in Cancer Therapy :
Some studies suggest that pyrrolidine compounds may exhibit anticancer properties through various mechanisms, including the inhibition of Poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair . This suggests that this compound could be explored further for its potential use in cancer treatment.
Table 1: Summary of Biological Activities and Mechanisms
Detailed Research Findings
- In a study focused on optimizing pyrrolidine derivatives, it was found that specific substitutions on the pyrrolidine core significantly enhanced antibacterial activity against Pseudomonas aeruginosa. The optimal compounds exhibited IC50 values in the low micromolar range, indicating potent inhibition .
- Another research highlighted the synthesis of pyrrolidine-based compounds that showed promise as PARP inhibitors. These compounds were evaluated for their ability to induce apoptosis in cancer cells, showcasing their dual role as both antibacterial and anticancer agents .
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.C2H2O4/c1-8(2,3)10-7-4-5-9-6-7;3-1(4)2(5)6/h7,9H,4-6H2,1-3H3;(H,3,4)(H,5,6)/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMXVLLXTWMPDA-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCNC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1CCNC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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